molecular formula C7H5Br3O3 B14653315 1,2-Benzenediol, 3,4,6-tribromo-5-(hydroxymethyl)- CAS No. 52897-67-3

1,2-Benzenediol, 3,4,6-tribromo-5-(hydroxymethyl)-

Cat. No.: B14653315
CAS No.: 52897-67-3
M. Wt: 376.82 g/mol
InChI Key: CQIHXZDRQAKOMS-UHFFFAOYSA-N
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Description

1,2-Benzenediol, 3,4,6-tribromo-5-(hydroxymethyl)- is a brominated derivative of catechol, a type of phenol This compound is characterized by the presence of three bromine atoms and a hydroxymethyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,2-Benzenediol, 3,4,6-tribromo-5-(hydroxymethyl)- typically involves the bromination of catechol derivatives. The process can be carried out using bromine or bromine-containing reagents under controlled conditions to ensure selective bromination at the desired positions on the benzene ring.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions using automated systems to control temperature, pressure, and reagent addition. The use of catalysts and solvents can enhance the efficiency and yield of the reaction.

Chemical Reactions Analysis

Types of Reactions: 1,2-Benzenediol, 3,4,6-tribromo-5-(hydroxymethyl)- undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The bromine atoms can be reduced to form less brominated derivatives.

    Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can be used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of less brominated catechol derivatives.

    Substitution: Formation of substituted catechol derivatives with different functional groups.

Scientific Research Applications

1,2-Benzenediol, 3,4,6-tribromo-5-(hydroxymethyl)- has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1,2-Benzenediol, 3,4,6-tribromo-5-(hydroxymethyl)- involves its interaction with molecular targets and pathways in biological systems. The bromine atoms and hydroxymethyl group contribute to its reactivity and ability to form covalent bonds with biomolecules. This can lead to the modulation of enzyme activity, disruption of cellular processes, and induction of oxidative stress.

Comparison with Similar Compounds

    3,4,6-Tribromo-1,2-benzenediol: Similar structure but lacks the hydroxymethyl group.

    2,3,6-Tribromo-4,5-dihydroxybenzyl alcohol: Contains a benzyl alcohol group instead of a hydroxymethyl group.

Uniqueness: 1,2-Benzenediol, 3,4,6-tribromo-5-(hydroxymethyl)- is unique due to the presence of both bromine atoms and a hydroxymethyl group, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific applications in research and industry.

Properties

CAS No.

52897-67-3

Molecular Formula

C7H5Br3O3

Molecular Weight

376.82 g/mol

IUPAC Name

3,4,6-tribromo-5-(hydroxymethyl)benzene-1,2-diol

InChI

InChI=1S/C7H5Br3O3/c8-3-2(1-11)4(9)6(12)7(13)5(3)10/h11-13H,1H2

InChI Key

CQIHXZDRQAKOMS-UHFFFAOYSA-N

Canonical SMILES

C(C1=C(C(=C(C(=C1Br)Br)O)O)Br)O

Origin of Product

United States

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